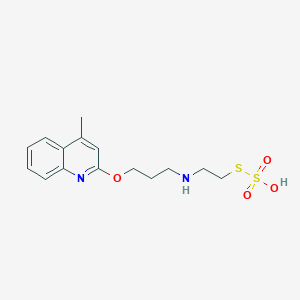
S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate: is an organic compound that features a quinoline moiety linked to a thiosulfate group via a propylamino chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 4-methylquinoline, undergoes a nucleophilic substitution reaction with a suitable alkylating agent to introduce the propylamino group.
Thiosulfate Introduction: The intermediate product is then reacted with thiosulfuric acid or a thiosulfate salt under controlled conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The thiosulfate group can undergo oxidation to form sulfonate derivatives.
Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The propylamino chain can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfonate derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Alkylated or acylated products.
科学研究应用
Chemistry:
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.
Analytical Chemistry: Used as a reagent for the detection of specific ions or molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes involved in sulfur metabolism.
Fluorescent Probes: The quinoline moiety can be utilized in the design of fluorescent probes for biological imaging.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry:
Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with proteins, while the thiosulfate group can participate in redox reactions, influencing cellular processes.
相似化合物的比较
S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen sulfate: Similar structure but with a sulfate group instead of thiosulfate.
4-Methyl-2-quinolinecarboxylic acid: Lacks the propylamino and thiosulfate groups.
Uniqueness:
- The presence of both the quinoline and thiosulfate groups in S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate provides unique redox properties and potential for diverse applications in various fields.
属性
CAS 编号 |
41287-26-7 |
|---|---|
分子式 |
C15H20N2O4S2 |
分子量 |
356.5 g/mol |
IUPAC 名称 |
4-methyl-2-[3-(2-sulfosulfanylethylamino)propoxy]quinoline |
InChI |
InChI=1S/C15H20N2O4S2/c1-12-11-15(17-14-6-3-2-5-13(12)14)21-9-4-7-16-8-10-22-23(18,19)20/h2-3,5-6,11,16H,4,7-10H2,1H3,(H,18,19,20) |
InChI 键 |
ZHPJNOBWVPAADW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=CC=CC=C12)OCCCNCCSS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


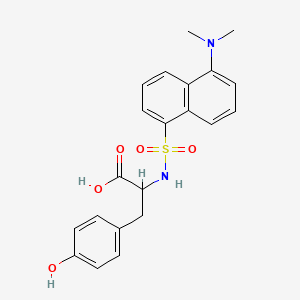
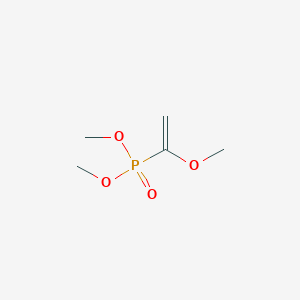
![2-[(3-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14658693.png)
![methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B14658696.png)
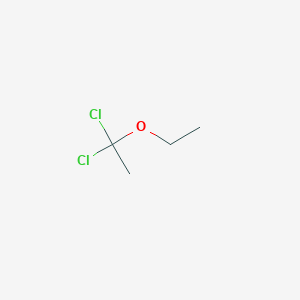
![N-[(Diethylamino)methyl]pyridine-4-carbothioamide](/img/structure/B14658701.png)

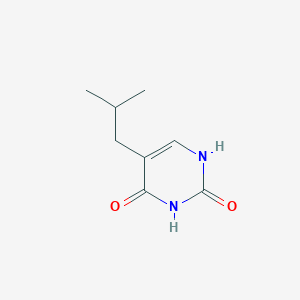
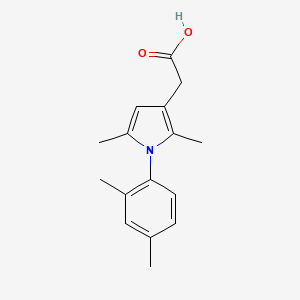
![1-[(Prop-1-en-2-yl)oxy]dodecane](/img/structure/B14658735.png)


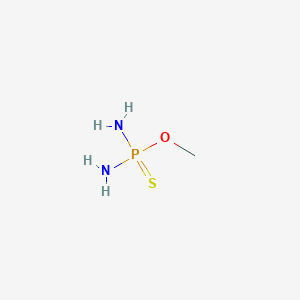
![Ethanol, 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]-](/img/structure/B14658761.png)
